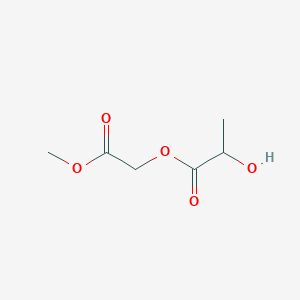

2-Methoxy-2-oxoethyl lactate

描述

Structure

3D Structure

属性

CAS 编号 |

144875-08-1 |

|---|---|

分子式 |

C6H10O5 |

分子量 |

162.14 g/mol |

IUPAC 名称 |

(2-methoxy-2-oxoethyl) 2-hydroxypropanoate |

InChI |

InChI=1S/C6H10O5/c1-4(7)6(9)11-3-5(8)10-2/h4,7H,3H2,1-2H3 |

InChI 键 |

TXENDJQSPLUMPT-UHFFFAOYSA-N |

规范 SMILES |

CC(C(=O)OCC(=O)OC)O |

产品来源 |

United States |

Synthetic Methodologies for 2 Methoxy 2 Oxoethyl Lactate and Analogues

Established Synthetic Pathways

Traditional methods for synthesizing esters like 2-Methoxy-2-oxoethyl lactate (B86563) rely on well-understood chemical reactions, primarily esterification and transesterification. These methods are widely used in the chemical industry for their reliability and scalability.

Synthesis via Esterification and Transesterification Reactions

Esterification is a primary route for the synthesis of lactate esters. In the specific case of 2-Methoxy-2-oxoethyl lactate, the most direct esterification pathway is the Fischer esterification reaction between lactic acid and methyl glycolate (B3277807). This acid-catalyzed condensation reaction produces the desired ester and water as a byproduct. The reaction is reversible, and to achieve high yields, water is typically removed as it is formed, often by azeotropic distillation. upb.ro

Key aspects of this reaction include:

Catalysts: Strong acids such as sulfuric acid or p-toluenesulfonic acid are commonly used to protonate the carbonyl group of the carboxylic acid, making it more electrophilic.

Reaction Conditions: The reaction is typically carried out at elevated temperatures to increase the reaction rate and facilitate the removal of water.

Equilibrium: As a reversible process, the equilibrium can be shifted toward the product side by using an excess of one of the reactants or by continuously removing water.

Transesterification offers an alternative pathway. This process involves the reaction of an existing ester with an alcohol in the presence of a catalyst to exchange the alkoxy group. For the synthesis of this compound, this could involve the reaction of a simple alkyl lactate, such as methyl lactate, with methyl glycolate. This method is particularly useful when the starting ester is more readily available than the corresponding carboxylic acid. The reaction can be catalyzed by either acids or bases. nih.gov

Table 1: Comparison of Esterification and Transesterification for Lactate Ester Synthesis

| Method | Reactants | Typical Catalysts | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Fischer Esterification | Lactic Acid + Methyl Glycolate | H₂SO₄, p-TsOH | Direct, uses readily available starting materials. | Reversible reaction requiring water removal; catalyst neutralization needed. |

| Transesterification | Methyl Lactate + Methyl Glycolate | Acid or Base (e.g., NaOCH₃) | Can be driven to completion with excess alcohol; avoids water production. | Requires a pre-existing ester; catalyst removal can be complex. |

Precursor Utility in Specific Chemical Transformations

While specific industrial applications of this compound are not widely documented, its structure suggests potential utility as a chemical intermediate. The presence of multiple functional groups—a secondary hydroxyl group and two ester moieties—allows for a range of subsequent chemical transformations.

Lactate esters, in general, are precursors for various valuable chemicals. For instance, they are used in the synthesis of biodegradable polymers like polylactic acid (PLA). acs.org this compound could potentially serve as a functionalized monomer in polymerization reactions to create polyesters with tailored properties, such as modified hydrophilicity or degradability, due to the pendant methoxy-oxoethyl group. Furthermore, the free hydroxyl group can be a site for further chemical modification.

Novel and Optimized Synthetic Routes

Recent research has focused on developing more efficient and environmentally friendly methods for ester synthesis. These include the use of advanced catalytic systems and the application of green chemistry principles.

Catalytic Approaches to Ester Formation

To overcome the limitations of traditional homogeneous acid catalysts, which can be corrosive and difficult to separate from the reaction mixture, various heterogeneous catalysts have been investigated for lactate ester synthesis. acs.org These solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) and zeolites, offer several advantages: mdpi.com

Ease of Separation: They can be easily filtered from the reaction mixture, simplifying product purification.

Reusability: Many solid catalysts can be regenerated and reused for multiple reaction cycles, reducing waste and cost.

Reduced Corrosion: They are generally less corrosive than strong mineral acids.

For example, studies on the synthesis of ethyl lactate have shown high conversion rates using cation-exchange resins. acs.org Similar catalytic systems are applicable to the synthesis of this compound. The choice of catalyst can influence reaction kinetics and selectivity.

Table 2: Performance of Various Catalysts in Analogous Lactate Esterification

| Catalyst | Reaction | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Amberlyst-15 | Lactic Acid + Ethanol (B145695) | 70-100 | >80 | mdpi.com |

| Sulfonated Biochar | Lactic Acid + Ethanol | Not specified | High activity reported | mdpi.com |

| K₂.₅H₀.₅PW₁₂O₄₀ | Lactic Acid + Ethanol | Not specified | >80 | mdpi.com |

Investigations into Green Chemistry Syntheses

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. labmanager.com In the context of ester synthesis, this has led to investigations into several innovative approaches.

Enzymatic Catalysis: Lipases are enzymes that can catalyze esterification and transesterification reactions under mild conditions (lower temperature and neutral pH). researchgate.netgoogle.com This approach offers high selectivity and reduces the energy consumption and formation of byproducts associated with traditional methods. The synthesis of lactate esters using immobilized lipases has been successfully demonstrated. google.com

Solvent-Free Reactions: Conducting reactions without a solvent (or in a "dry media") minimizes waste and simplifies product isolation. rsc.org Solvent-free esterification, often aided by microwave irradiation to accelerate the reaction, is a promising green alternative. rsc.org

Photocatalysis: A novel approach involves using functionalized quantum dots as photocatalysts. For instance, sulphonate-grafted-titania (SO₃H–TiO₂) quantum dots have been used to catalyze the synthesis of lactate esters at ambient temperatures under UV irradiation, offering an energy-efficient route. rsc.org

Derivatization Strategies for Functionalization

The this compound molecule possesses a reactive hydroxyl group on the lactate unit, which is a prime site for derivatization to create new functionalized molecules. This allows for the modification of the compound's physical and chemical properties.

A common derivatization strategy is the acylation of the hydroxyl group. This can be achieved by reacting the molecule with an acyl chloride or an acid anhydride (B1165640) to form a new ester linkage. For example, reacting this compound with acryloyl chloride would yield a monomer suitable for free-radical polymerization. This approach is used to create acrylic polymers from various lactate esters. acs.org

Other potential derivatization reactions include:

Etherification: Reaction of the hydroxyl group to form an ether.

Oxidation: Conversion of the secondary alcohol to a ketone.

These functionalization strategies significantly expand the potential applications of this compound, allowing it to be used as a versatile building block in the synthesis of more complex chemical structures.

Reactivity and Transformation Pathways of 2 Methoxy 2 Oxoethyl Lactate

Pyrolytic Conversions and Cyclic Product Formation

The pyrolysis of 2-Methoxy-2-oxoethyl lactate (B86563) can lead to the formation of cyclic compounds, most notably 3-Methyl-1,4-dioxane-2,5-dione. This transformation involves an intramolecular transesterification reaction.

While specific mechanistic studies for the pyrolysis of 2-Methoxy-2-oxoethyl lactate are not extensively detailed in the available literature, the formation of 3-Methyl-1,4-dioxane-2,5-dione can be understood as an intramolecular transesterification. The process is believed to proceed through a concerted mechanism or a stepwise pathway involving a tetrahedral intermediate.

In a likely pathway, the hydroxyl group of the lactate unit attacks the carbonyl carbon of the methoxy-oxoethyl group. This intramolecular nucleophilic attack is followed by the elimination of methanol (B129727), leading to the formation of the six-membered cyclic diester, 3-Methyl-1,4-dioxane-2,5-dione. The reaction is essentially a vapor-phase pyrolytic ring closure. google.com This type of intramolecular cyclization is favored at high temperatures and under conditions that promote the removal of the methanol byproduct, thereby driving the equilibrium towards the cyclic product. google.com

The selectivity of the pyrolysis of this compound towards 3-Methyl-1,4-dioxane-2,5-dione is significantly influenced by the catalytic conditions. The use of a fixed-bed catalyst system in a vapor-phase reaction is a key aspect of directing the reaction towards the desired cyclic product. google.com

A variety of solid catalysts can be employed to facilitate this intramolecular cyclization. The choice of catalyst, reaction temperature, and pressure are critical parameters that determine the yield and purity of the final product. The table below, derived from patent literature, summarizes the effect of different catalysts on the conversion of this compound to 3-Methyl-1,4-dioxane-2,5-dione.

| Catalyst | Temperature (°C) | Pressure | Conversion (%) | Selectivity for 3-Methyl-1,4-dioxane-2,5-dione (%) |

|---|---|---|---|---|

| Glass Wool | 250 | Atmospheric | 95 | 85 |

| Quartz Wool | 250 | Atmospheric | 92 | 88 |

| Alumina (B75360) | 220 | Atmospheric | 98 | 92 |

| Silica (B1680970) Gel | 230 | Atmospheric | 96 | 90 |

This data is illustrative and based on findings reported in patent literature for similar pyrolytic cyclizations. google.com

The data suggests that while non-catalytic surfaces like glass and quartz wool can promote the reaction, the use of solid acid catalysts such as alumina and silica gel can lead to higher conversion and selectivity at slightly lower temperatures. This is likely due to the ability of these catalysts to facilitate both the intramolecular nucleophilic attack and the subsequent elimination of methanol.

Ester Cleavage and Hydrolytic Behavior

The two ester linkages in this compound are susceptible to hydrolysis under both acidic and basic conditions, leading to the cleavage of the molecule. The hydrolysis of esters is a reversible process. libretexts.org

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of either methanol or methyl lactate results in the formation of lactic acid and the corresponding alcohol or ester. The presence of a dilute acid catalyst and a large excess of water shifts the equilibrium towards the hydrolysis products. libretexts.org

In basic hydrolysis, also known as saponification, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. libretexts.org This is followed by the elimination of the alkoxide leaving group (methoxide or the lactate alkoxide). The resulting carboxylic acid is then deprotonated by the alkoxide to form a carboxylate salt. Saponification is effectively an irreversible process because the final deprotonation step drives the reaction to completion. libretexts.org The rate of hydrolysis is dependent on factors such as pH, temperature, and the steric and electronic nature of the ester.

Transesterification Reactions and Product Diversity

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. nih.gov this compound, having two ester groups, can undergo transesterification with various alcohols to yield a diverse range of new esters. This reaction can be catalyzed by either acids or bases. nih.gov

The acid-catalyzed mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by an alcohol molecule. After a series of proton transfers, the original alkoxy group is eliminated, and a new ester is formed. nih.gov In the base-catalyzed mechanism, an alkoxide ion acts as a nucleophile and attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to release the original alkoxide and form the new ester. nih.gov

The outcome of the transesterification of this compound depends on which ester group reacts and the alcohol used. For instance, reaction with ethanol (B145695) could potentially yield ethyl lactate and 2-ethoxy-2-oxoethyl lactate, among other products, depending on the reaction conditions and the relative reactivity of the two ester sites. The use of a large excess of the reactant alcohol can drive the equilibrium towards the formation of the new ester. nih.gov The choice of catalyst, such as anhydrous FeCl3, can influence the reaction rate and selectivity. nih.gov

Electrophilic and Nucleophilic Reaction Potentials

The reactivity of this compound is characterized by both electrophilic and nucleophilic centers.

Electrophilic Potential: The carbonyl carbons of the two ester groups are electrophilic and are susceptible to attack by nucleophiles. This is the basis for the hydrolysis and transesterification reactions discussed previously. Stronger nucleophiles, such as Grignard reagents (organomagnesium halides), would be expected to react with the ester groups. The reaction of an ester with a Grignard reagent typically proceeds via nucleophilic acyl substitution, followed by a second addition to the resulting ketone, ultimately yielding a tertiary alcohol after an acidic workup. Due to the presence of two ester groups in this compound, its reaction with Grignard reagents could lead to a mixture of products, depending on the stoichiometry and reaction conditions.

Nucleophilic Potential: The hydroxyl group of the lactate moiety is nucleophilic. This nucleophilicity is exploited in the intramolecular transesterification to form 3-Methyl-1,4-dioxane-2,5-dione. The hydroxyl group can also participate in other reactions typical of alcohols, such as esterification with carboxylic acids or acid chlorides, and etherification reactions. The lone pair of electrons on the oxygen atom of the hydroxyl group can act as a nucleophile, attacking electrophilic centers in other molecules. The reactivity of this hydroxyl group can be enhanced by converting it to an alkoxide under basic conditions, making it a stronger nucleophile.

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Mechanisms in Synthesis and Degradation

Synthesis: The primary route for the synthesis of 2-Methoxy-2-oxoethyl lactate (B86563) is expected to be through the esterification of lactic acid with methyl glycolate (B3277807). This reaction typically proceeds under acidic catalysis. The mechanism, analogous to the Fischer-Speier esterification, involves the protonation of the carboxylic acid group of lactic acid, which increases its electrophilicity. The hydroxyl group of methyl glycolate then acts as a nucleophile, attacking the protonated carbonyl carbon. This is followed by a series of proton transfers and the elimination of a water molecule to form the final ester product.

Alternatively, transesterification reactions can be employed. For instance, the reaction of a simple alkyl lactate (e.g., methyl lactate or ethyl lactate) with methyl glycolate in the presence of an acid or base catalyst would yield 2-Methoxy-2-oxoethyl lactate and the corresponding simpler alcohol. The transesterification of lactic acid oligomers with alcohols has also been explored as a method to produce anhydrous lactate esters, a process that could be adapted for the synthesis of the title compound. nih.gov

Degradation: The primary degradation pathway for this compound is hydrolysis, which is the reverse of the esterification process. This reaction can be catalyzed by either acids or bases.

Acid-catalyzed hydrolysis: The mechanism begins with the protonation of the carbonyl oxygen of the ester, making the carbonyl carbon more susceptible to nucleophilic attack by water. A tetrahedral intermediate is formed, followed by proton transfer and elimination of methyl glycolate, yielding lactic acid.

Base-catalyzed hydrolysis (saponification): This process involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to form a carboxylate salt and methyl glycolate. This reaction is generally irreversible as the final deprotonation of the resulting carboxylic acid drives the equilibrium.

Additionally, degradation can occur through pathways involving the glycol ether portion of the molecule. For instance, oxidative cleavage of the ether bond could lead to the formation of smaller, oxygenated molecules. researchgate.net The biodegradation of similar glycol ethers has been shown to proceed via oxidation of the terminal hydroxyl group to form corresponding acids, followed by ether cleavage. researchgate.netnih.gov

Kinetic Studies and Reaction Rate Determination

The autocatalyzed esterification of lactic acid with a range of linear alcohols (C2-C5) has been studied, revealing that the activation energy for these reactions is consistently in the range of 47-49 kJ/mol. tuengr.com It was also observed that the pre-exponential factor tends to decrease as the carbon chain length of the alcohol increases, suggesting that steric hindrance plays a role in the reaction rate. tuengr.com For the esterification of lactic acid with ethanol (B145695) catalyzed by an ion-exchange resin, the activation energy was determined to be 52.29 kJ/mol, while the activation energy for the reverse hydrolysis reaction was 56.05 kJ/mol. cnrs.fr

The hydrolysis of simple alkyl lactates, such as methyl and ethyl lactate, is known to be autocatalytic, where the lactic acid produced during the reaction catalyzes further hydrolysis. acs.orgchemrxiv.orgchemrxiv.org The reaction sequence can be described in three phases: an initial neutral hydrolysis, followed by autocatalytic hydrolysis, and finally reaching equilibrium. acs.orgchemrxiv.orgchemrxiv.org

Below are interactive data tables summarizing kinetic data for related reactions, which can serve as a proxy for estimating the kinetic parameters of this compound.

Table 1: Activation Energies for the Esterification of Lactic Acid with Various Alcohols

| Alcohol | Catalyst | Activation Energy (kJ/mol) |

| Ethanol | Autocatalyzed | 47-49 |

| n-Propanol | Autocatalyzed | 47-49 |

| n-Butanol | Autocatalyzed | 47-49 |

| n-Pentanol | Autocatalyzed | 47-49 |

| Ethanol | Amberlyst 15 | 52.29 |

| Methanol (B129727) | DOWEX-50W | Not Specified |

Data sourced from multiple studies on the esterification of lactic acid. tuengr.comcnrs.frresearchgate.net

Table 2: Kinetic Parameters for the Transesterification of Lactic Acid Oligomers with Ethanol

| Temperature (°C) | Rate Constant (s⁻¹) |

| 100 | 0.0001 |

| 120 | 0.0003 |

| 140 | 0.0008 |

| 160 | 0.0020 |

| 180 | 0.0045 |

Activation Energy (Ea) = 64.35 kJ·mol⁻¹ Pre-exponential Factor (A) = 1.445 × 10⁷ s⁻¹ nih.govresearchgate.net

Stereochemical Aspects and Chiral Transformations

Lactic acid is a chiral molecule, existing as L-(+)-lactic acid and D-(-)-lactic acid. Consequently, this compound is also chiral, with the stereocenter located at the C2 position of the lactate moiety. The stereochemistry of the final product is determined by the enantiomeric purity of the starting lactic acid.

The synthesis of enantiomerically pure this compound would necessitate the use of either enantiopure L- or D-lactic acid. The esterification reaction itself does not typically affect the stereocenter. However, under certain conditions, particularly with strong bases or high temperatures, there is a potential for racemization through the formation of an enolate intermediate at the α-carbon.

Chiral transformations, such as chiral inversion, are a known phenomenon for some chiral molecules, particularly in biological systems. nih.gov For chiral hydroxyl-containing drugs, redox enzyme systems can be a key factor in chiral inversion. nih.gov While there is no specific literature on the chiral inversion of this compound, it is a possibility that should be considered, especially in biological or enzyme-catalyzed systems.

The stereoselective synthesis of chiral esters can also be achieved through kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other. This can be accomplished using chiral catalysts or enzymes, such as lipases, which are known to catalyze the stereoselective acylation of alcohols. mdpi.comorganic-chemistry.org

Solvent Effects on Reaction Pathways

The choice of solvent can significantly influence the reaction pathways, rates, and equilibrium positions in both the synthesis and degradation of this compound.

In the synthesis via esterification, the solvent plays a crucial role in the reaction equilibrium. Since water is a byproduct of the esterification reaction, conducting the synthesis in a solvent that allows for the removal of water (e.g., through azeotropic distillation) can drive the reaction towards the formation of the ester product. The polarity of the solvent can also affect the reaction rate by influencing the stability of the transition states. For transesterification reactions, using one of the reactant alcohols as the solvent is a common strategy to shift the equilibrium towards the desired product. masterorganicchemistry.comnih.gov

For the degradation via hydrolysis, the presence of water as a solvent is necessary. The rate of hydrolysis can be influenced by the solvent's ability to solvate the reactants and transition states. In mixed solvent systems, the concentration of water will be a key determinant of the hydrolysis rate. The polarity and proticity of the solvent can also impact the rates of both acid- and base-catalyzed hydrolysis.

The solubility of reactants and catalysts is also a critical factor. For heterogeneous catalysis, the solvent must be able to swell the catalyst pores to allow access to the active sites. The interaction between the solvent and the catalyst can also affect the catalyst's activity and selectivity.

Applications in Advanced Materials and Polymer Science

Precursor for Polylactide (PLA) and Co-polymer Synthesis

2-Methoxy-2-oxoethyl lactate (B86563), commonly known as methyl lactate, serves as a crucial precursor in the synthesis of polylactide (PLA), a leading bio-based and biodegradable polymer. While PLA is typically synthesized through the ring-opening polymerization of lactide, methyl lactate is instrumental in the production of this lactide monomer. kataliz.org.ua The vapor-phase condensation of methyl lactate over a suitable catalyst, such as TiO2/SiO2, can yield lactide with high selectivity. kataliz.org.ua This process is a key step in creating the high-purity lactide necessary for producing high molecular weight PLA suitable for various applications. nih.gov

Furthermore, the ability to produce alkyl lactates like methyl lactate from the chemical recycling of PLA waste opens up a circular route for PLA production. lsbu.ac.uk This recycled methyl lactate can be purified and re-converted into lactide, thus serving as a secondary precursor for new PLA synthesis. This approach is not only sustainable but also economically viable, reducing the reliance on virgin raw materials.

In addition to PLA homopolymers, 2-Methoxy-2-oxoethyl lactate and similar lactate esters are valuable in the synthesis of various co-polymers. By incorporating lactate units into other polymer chains, materials with tailored properties can be developed. For instance, co-polymers of lactic acid and other monomers can exhibit modified mechanical strength, flexibility, and degradation rates, expanding their applicability in fields such as biomedical devices and drug delivery systems.

Role in Biodegradable and Bio-based Polymer Development

The development of biodegradable and bio-based polymers is a critical step towards mitigating plastic pollution and reducing dependence on fossil fuels. nih.gov this compound plays a significant role in this area, primarily through its connection to PLA, a polymer derived from renewable resources like corn starch or sugarcane. rsc.org As a key building block in the PLA lifecycle, from synthesis to chemical recycling, methyl lactate is integral to the sustainable production of this important bioplastic. lsbu.ac.uk

The use of bio-based feedstocks for producing lactic acid, and subsequently methyl lactate, underscores the renewable nature of these polymers. nih.gov The biodegradability of PLA, which breaks down into natural substances, further enhances its environmental credentials. rsc.org Research into the synthesis of (meth)acrylic polymers derived from lactate esters is also expanding the portfolio of bio-based materials. nih.gov These polymers, with pendant lactate ester moieties, are being explored for the preparation of advanced materials, demonstrating the broadening scope of lactate derivatives in sustainable polymer chemistry. nih.gov

Table 1: Overview of this compound's Role in Bio-based Polymer Development

| Feature | Description |

| Renewable Feedstock | Derived from lactic acid, which can be produced by fermentation of sugars from renewable resources like corn and sugarcane. |

| Precursor to PLA | Serves as a key chemical intermediate for the synthesis of lactide, the monomer for Polylactide (PLA), a major biodegradable polymer. |

| Enabler of Circular Economy | Can be obtained from the chemical recycling of PLA, allowing for the creation of a closed-loop system for this bioplastic. |

| Foundation for Novel Polymers | Used in the synthesis of other bio-based polymers, such as poly(meth)acrylates with lactate ester side chains, leading to new materials with unique properties. |

Intermediacy in Novel Polyhydroxyalkanoate (PHA) Architectures

While not a direct intermediate in the conventional biosynthesis of polyhydroxyalkanoates (PHAs), research has demonstrated the potential for incorporating lactate units into PHA structures to create novel co-polymers. This is typically achieved through metabolic engineering of microorganisms. The key step involves the conversion of lactic acid into its coenzyme A (CoA) derivative, lactyl-CoA. pnas.orgresearchgate.net

Engineered PHA synthases, which are enzymes responsible for polymerization, can then recognize lactyl-CoA as a substrate and incorporate it into the growing polymer chain alongside traditional PHA monomers like 3-hydroxybutyrate (B1226725) (3HB). nih.govpnas.org This process results in the formation of lactate-containing PHAs, which are essentially PLA-like polymers produced through a biological route. researchgate.net

The ability to introduce lactate monomers into PHA backbones opens up possibilities for creating new bioplastics with a wide range of properties. By controlling the ratio of lactate to other hydroxyalkanoate units, the thermal and mechanical characteristics of the resulting polymer can be finely tuned. pnas.org This approach represents a significant advancement in the design of novel, bio-based materials with tailored functionalities.

Chemical Recycling and Depolymerization Studies

This compound is a primary product of the chemical recycling of polylactide (PLA) through alcoholysis, particularly methanolysis. This process offers a promising route for a circular economy for PLA-based plastics. lsbu.ac.uk In these studies, various catalysts have been employed to efficiently break down the polymer chains of PLA in the presence of methanol (B129727), yielding methyl lactate with high conversion and selectivity.

For instance, zinc(II) complexes have been shown to be highly effective catalysts for the alcoholysis of commercial high molecular weight PLA in boiling methanol, achieving up to 99% yield of methyl lactate. lsbu.ac.uk The reaction can be carried out under relatively mild conditions, making it an energy-efficient recycling method. The kinetics of this transesterification reaction have been studied to optimize conditions such as temperature and catalyst concentration for maximizing the yield of methyl lactate. nih.govlsbu.ac.uk

Other research has explored the use of supported organocatalysts in continuous flow depolymerization processes, further enhancing the industrial viability of PLA recycling. These methods allow for the efficient conversion of PLA waste into valuable chemical building blocks like this compound, which can then be used to produce new polymers, contributing to a more sustainable plastics industry.

Table 2: Selected Studies on PLA Depolymerization to Methyl Lactate

| Catalyst System | Reaction Conditions | Outcome | Reference |

| Imidazole[1,5-a]pyrid-3-yl)phenolate Zn(II) complexes | Boiling methanol, 1% catalyst | Up to 99% yield and selectivity in methyl lactate | lsbu.ac.uk |

| Imino monophenolate Zn(II) complex | Tetrahydrofuran/methanol, 40-130 °C | High conversion to methyl lactate, with reaction times as short as <15 min at higher temperatures | lsbu.ac.uk |

| Supported organocatalysts (e.g., DBU, DMAP) | Continuous flow, mild temperatures (up to 60 °C) | High substrate conversion and selectivity in glycolysis products, including alkyl lactates |

Catalytic Transformations and Research Paradigms

Homogeneous Catalysis for Synthesis and Degradation

Homogeneous catalysis offers a powerful approach for the synthesis and degradation of esters like 2-Methoxy-2-oxoethyl lactate (B86563) due to high activity and selectivity under mild reaction conditions. researchgate.netresearchgate.netuantwerpen.be In this context, soluble metal complexes and organocatalysts play a crucial role. The synthesis of lactate esters often involves the catalytic conversion of biomass-derived carbohydrates. nih.gov For instance, Lewis acidic metal salts have demonstrated high efficiency in catalyzing the conversion of sugars to lactates. nih.gov While direct catalytic routes to 2-Methoxy-2-oxoethyl lactate are not extensively documented, analogous reactions for simpler lactates provide a foundational understanding. The mechanisms typically involve the coordination of the catalyst to the substrate, facilitating key steps such as isomerization and esterification.

The degradation of this compound via homogeneous catalysis would likely proceed through hydrolysis or transesterification reactions. Acid or base catalysts can effectively cleave the ester bonds, although this can sometimes lead to challenges in catalyst separation and product purification. scispace.com

| Catalyst Type | Substrate Example | Product Example | Key Advantages |

| Lewis Acid Metal Salts | Glucose | Lactic Acid/Lactates | High activity and selectivity |

| Mineral Acids (e.g., H₂SO₄) | Lactic Acid & Alcohol | Alkyl Lactate | Effective for esterification |

| Organic Bases | Lactide | Polylactic Acid | Controlled polymerization |

Heterogeneous Catalysis and Supported Systems

Heterogeneous catalysts are advantageous for industrial applications due to their ease of separation from the reaction mixture, reusability, and enhanced stability. scispace.commdpi.commdpi.comiaeng.org For the synthesis of lactate esters, solid acid catalysts such as zeolites and supported metal oxides are prominent. researchgate.net For example, Sn-beta zeolite has been identified as a highly effective catalyst for the conversion of sugars into methyl lactate. researchgate.net The porous structure of these materials can provide shape selectivity, influencing the product distribution. The synthesis of this compound could potentially be achieved using similar solid acid catalysts, reacting lactic acid or a simple lactate with methyl glycolate (B3277807).

Supported metal catalysts are also crucial in hydrogenation and oxidation reactions. While not directly applicable to the primary synthesis of the ester, they could be involved in the conversion of precursors or the degradation of byproducts. The choice of support material can significantly influence the catalyst's activity and stability. mdpi.com

| Catalyst System | Reaction Type | Substrate Example | Product Example |

| Sn-Beta Zeolite | Isomerization/Esterification | Glucose | Methyl Lactate |

| Supported Metal Oxides | Esterification | Lactic Acid | Ethyl Lactate iaeng.org |

| CuO/CeO₂ | Selective Conversion | Glycerol | Lactic Acid dntb.gov.ua |

Biocatalytic and Enzymatic Approaches

Biocatalysis, utilizing enzymes or whole microorganisms, offers a highly selective and environmentally benign route for chemical transformations. mdpi.commdpi.com Lipases are commonly employed for the synthesis of esters through esterification or transesterification reactions. The enzymatic synthesis of this compound could be envisioned by reacting a lactic acid derivative with methyl glycolate in the presence of a suitable lipase. This approach often proceeds under mild conditions, minimizing side reactions and energy consumption.

Enzymatic degradation of polyesters, including those derived from lactic acid, is an area of active research. mdpi.com Specific enzymes can hydrolyze the ester bonds, leading to the monomeric units. While research on the specific enzymatic degradation of this compound is not prominent, studies on polylactic acid (PLA) degradation provide insights into the types of enzymes, such as proteinase K, that could be effective. mdpi.com

| Biocatalyst | Reaction Type | Substrate(s) | Product |

| Lipase | Esterification | Lactic Acid & Alcohol | Alkyl Lactate |

| Multi-enzyme System | Synthesis from CO₂ | Carbon Dioxide & Ethanol (B145695) | L-Lactic Acid nih.gov |

| Proteinase K | Hydrolysis | Polylactic Acid | Lactic Acid mdpi.com |

Investigation of Catalytic Selectivity and Activity

The selectivity and activity of a catalyst are paramount for an efficient chemical process. In the context of this compound, selectivity would be crucial to favor its formation over other potential side products. For instance, in the synthesis from biomass, controlling the reaction conditions and catalyst properties is essential to maximize the yield of the desired lactate ester and minimize the formation of humins and other degradation products. researchgate.net

The activity of the catalyst determines the reaction rate. For heterogeneous catalysts, factors such as surface area, pore size, and the nature of the active sites play a significant role. iaeng.org In homogeneous systems, the ligand environment of a metal catalyst can be tuned to enhance its activity and selectivity. The investigation of these parameters is typically carried out through systematic catalyst screening and kinetic studies.

Development of Novel Catalytic Systems for this compound Conversion

The development of novel catalytic systems is a continuous endeavor in chemical research. For the conversion of this compound, this could involve the design of new catalysts with improved performance or the use of innovative reaction media. For example, bifunctional catalysts that possess both acidic and basic sites could offer unique reactivity for the synthesis or transformation of this compound.

Furthermore, the integration of different catalytic approaches, such as chemo-enzymatic cascade reactions, could provide more efficient and sustainable pathways. mdpi.com The development of catalysts that can operate under milder conditions, utilize renewable feedstocks, and be easily recycled will be key to the future of sustainable chemical production involving compounds like this compound.

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Methoxy-2-oxoethyl lactate (B86563). By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular architecture can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-Methoxy-2-oxoethyl lactate, characteristic chemical shifts (δ) are expected. The methoxy (B1213986) group (-OCH₃) protons would appear as a singlet, while the protons on the lactate backbone—the methyl (-CH₃) group and the methine (-CH) group—would appear as a doublet and a quartet, respectively, due to spin-spin coupling. The methylene (B1212753) protons (-CH₂-) of the ethyl group would also show distinct signals.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. Key resonances would include the carbonyl carbons of the two ester groups, which are significantly deshielded and appear downfield (typically 160-180 ppm). ucalgary.ca The methoxy carbon, and the carbons of the lactate and ethyl portions of the molecule would also have characteristic chemical shifts.

2D NMR Techniques: To definitively assign all proton and carbon signals and confirm connectivity, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, a cross-peak between the methine proton and the methyl protons of the lactate unit would be observed. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). It is crucial for identifying connectivity across quaternary carbons, such as the carbonyl carbons, and linking the different fragments of the molecule together. sdsu.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values based on typical chemical shift ranges for similar functional groups.

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

|---|---|---|---|---|

| Lactate -CH₃ | Proton, Carbon | ~1.4 | ~20 | Doublet |

| Lactate -CH | Proton, Carbon | ~4.2 | ~68 | Quartet |

| Lactate -C=O | Carbon | - | ~170 | - |

| Methylene -CH₂- | Proton, Carbon | ~4.3 | ~62 | Singlet |

| Methoxy -OCH₃ | Proton, Carbon | ~3.7 | ~52 | Singlet |

| Methoxy -C=O | Carbon | - | ~172 | - |

Mass Spectrometry (MS) for Molecular Confirmation and Impurity Profiling

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of this compound and to identify its fragmentation patterns, which can aid in structural confirmation and the detection of impurities.

In a typical electron ionization (EI) mass spectrum, the molecule is ionized to produce a molecular ion (M⁺•), whose m/z value corresponds to the molecular weight of the compound. For this compound (C₆H₁₀O₅), the expected molecular weight is 162.14 g/mol .

The molecular ion is often unstable and undergoes fragmentation into smaller, characteristic ions. hmdb.ca For esters, common fragmentation pathways include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangements. whitman.eduwikipedia.org

Expected Fragmentation Patterns:

Loss of the methoxy radical (•OCH₃): This would result in a fragment ion at m/z 131.

Loss of the methoxycarbonyl group (-COOCH₃): This cleavage would produce a fragment at m/z 103.

Cleavage of the lactate side chain: Fission between the two carbonyl groups could also lead to characteristic fragments.

By analyzing the fragmentation pattern, the different components of the molecule can be confirmed. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition and further confirming the identity of the compound and any potential impurities.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Identity of Fragment | Fragmentation Pathway |

|---|---|---|

| 162 | [C₆H₁₀O₅]⁺• | Molecular Ion (M⁺•) |

| 131 | [M - •OCH₃]⁺ | α-cleavage, loss of methoxy radical |

| 103 | [M - •COOCH₃]⁺ | Cleavage of methoxycarbonyl group |

| 89 | [Lactic acid]⁺• | Rearrangement and cleavage |

| 59 | [COOCH₃]⁺ | α-cleavage |

Chromatographic Techniques for Separation and Quantification (HPLC, GC)

Chromatographic methods are essential for separating this compound from complex mixtures and for its precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds. For lactate esters, reversed-phase HPLC is a common approach. sielc.com

Stationary Phase: A C18 column is typically used, where the nonpolar stationary phase retains the analyte.

Mobile Phase: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used as the mobile phase. spkx.net.cn The polarity of the mobile phase can be adjusted to optimize the retention time and separation. Often, an acid such as formic or phosphoric acid is added to the mobile phase to improve peak shape. nih.gov

Detection: Since this compound lacks a strong chromophore, UV detection at a low wavelength (e.g., 210 nm) is often employed. google.com Alternatively, a Diode Array Detector (DAD) can be used. For higher sensitivity and selectivity, an HPLC system can be coupled with a mass spectrometer (LC-MS).

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound.

Stationary Phase: A capillary column with a polar stationary phase is typically used to achieve good separation. For separating stereoisomers, a chiral stationary phase, such as one based on cyclodextrin (B1172386) derivatives, can be employed. google.comgoogle.com

Carrier Gas: An inert gas like helium or nitrogen is used as the mobile phase.

Detection: A Flame Ionization Detector (FID) is commonly used for the quantification of organic compounds due to its high sensitivity and wide linear range. For definitive identification, GC can be coupled with a mass spectrometer (GC-MS), which provides both retention time data and mass spectral information.

X-ray Absorption Spectroscopy (XAS) for Catalyst Characterization in Related Reactions

While not a direct method for analyzing this compound itself, X-ray Absorption Spectroscopy (XAS) is a critical technique for characterizing the catalysts that may be used in its synthesis. The production of lactate esters can involve metal-catalyzed reactions, and understanding the state of the catalyst is key to optimizing the reaction.

XAS is an element-specific technique that can provide detailed information about the local geometric and electronic structure of a specific element within a material, even in non-crystalline samples and under reaction conditions (in situ or operando). wpmucdn.com

X-ray Absorption Near Edge Structure (XANES): The XANES region of the spectrum is sensitive to the oxidation state and coordination geometry of the absorbing atom. By analyzing the XANES spectra of a metal catalyst during the synthesis of a lactate ester, one could monitor changes in the catalyst's oxidation state, which is often a key aspect of the catalytic cycle.

Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region provides information about the local atomic environment of the absorbing atom, including the number, type, and distance of neighboring atoms. This allows for the characterization of the catalyst's structure, such as the nature of metal-ligand bonds or the formation of metal nanoparticles. researchgate.net

For instance, in a hypothetical metal-catalyzed transesterification reaction to produce this compound, XAS could be used to probe the active metal sites of the catalyst, providing insights into the reaction mechanism and helping to identify catalyst deactivation pathways. osti.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic reactivity of a molecule. Methods like Density Functional Theory (DFT) are commonly used for such investigations. dntb.gov.ua For 2-Methoxy-2-oxoethyl lactate (B86563), these calculations could elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential.

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important as they indicate the regions of a molecule most likely to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO can provide a measure of the molecule's chemical reactivity and stability. researchgate.net

Note: This table is illustrative and not based on published experimental or computational data for 2-Methoxy-2-oxoethyl lactate.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. diva-portal.orgmatlantis.com These simulations can provide a detailed view of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the macroscopic properties of a substance. mdpi.com

For this compound, MD simulations could be employed to study its behavior in different solvents, its aggregation properties, and its interactions with other molecules. By simulating a system containing multiple molecules of this compound, one could analyze its conformational flexibility and how it interacts with itself and its environment. nih.gov This is crucial for understanding its physical properties like boiling point, viscosity, and solubility.

Computational Catalysis and Reaction Pathway Modeling

Computational catalysis involves the use of computational methods to study catalytic reactions at a molecular level. chemrxiv.org This can include identifying reaction intermediates, transition states, and calculating activation energies to map out the most favorable reaction pathways. chemrxiv.org

In the context of this compound, computational catalysis could be used to investigate its synthesis or degradation pathways. For example, one could model the transesterification reaction that could lead to its formation, identifying the most efficient catalyst and optimal reaction conditions. These studies often employ quantum mechanics/molecular mechanics (QM/MM) methods to accurately model the electronic changes during a reaction within a larger molecular system.

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and properties of a molecule. For this compound, techniques such as Time-Dependent Density Functional Theory (TD-DFT) could be used to predict its UV-Vis spectrum. dntb.gov.ua

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These theoretical spectra can aid in the interpretation of experimental spectra by assigning specific vibrational modes to the observed peaks. Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed to assist in the structural elucidation of the molecule. researchgate.net

Table 2: Computable Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameters | Computational Method |

|---|---|---|

| UV-Vis Spectroscopy | Electronic transition energies, oscillator strengths | TD-DFT |

| Infrared (IR) Spectroscopy | Vibrational frequencies, IR intensities | DFT |

| Raman Spectroscopy | Vibrational frequencies, Raman activities | DFT |

Note: This table represents the types of spectroscopic data that can be computationally predicted and is not based on published data for this specific compound.

Enantioseparation Mechanisms and Chiral Recognition Studies

Since this compound is a chiral molecule, understanding the mechanisms of its enantioseparation is crucial for applications where one enantiomer is preferred. Computational studies can provide significant insights into the chiral recognition process that occurs during chromatographic separation. nih.govnih.gov

Molecular docking and MD simulations can be used to model the interaction between the enantiomers of this compound and a chiral stationary phase (CSP). By calculating the binding energies and analyzing the non-covalent interactions (such as hydrogen bonds, π-π stacking, and steric hindrance) for each enantiomer, it is possible to understand the basis of chiral recognition and predict which enantiomer will have a stronger interaction with the CSP, leading to a better separation. nih.gov

Environmental Fate and Degradation Mechanisms in Research Contexts

Biodegradation Pathways and Biotransformation

Lactate (B86563) esters are generally recognized as being readily biodegradable, breaking down into naturally occurring substances. biviture.comnih.gov The biodegradation of 2-Methoxy-2-oxoethyl lactate is anticipated to proceed through the enzymatic action of microorganisms present in soil and water. The ester linkages are prime targets for esterase enzymes, which would hydrolyze the molecule.

The initial biotransformation step would likely involve the cleavage of one of the two ester bonds. This could result in two possible pathways:

Pathway A: Hydrolysis of the lactate ester bond, yielding Lactic acid and Methyl 2-methoxyacetate.

Pathway B: Hydrolysis of the methoxyacetate (B1198184) ester bond, yielding 2-Hydroxypropanoic acid methyl ester (Methyl lactate) and Methoxyacetic acid.

Following this initial hydrolysis, the resulting intermediates would undergo further degradation. Lactic acid and methyl lactate are readily biodegradable compounds that can be utilized by microorganisms as carbon sources, ultimately leading to their mineralization to carbon dioxide and water. nih.govnih.govacs.org

The environmental fate of methoxyacetic acid, a potential hydrolysis product, is of greater concern due to its documented toxicity. wikipedia.orgmedchemexpress.com While some microorganisms may be capable of degrading methoxyacetic acid, it is generally considered to be more persistent than simple lactate esters. Its degradation would likely proceed through the cleavage of the ether bond, a process that is typically slower in the environment.

The biodegradation of related compounds, such as the herbicide 2,4-dichlorophenoxyacetic acid, has been shown to be influenced by environmental conditions like pH and temperature, with neutral to slightly alkaline pH and moderate temperatures generally favoring microbial degradation. prakritimitrango.com Similar dependencies would be expected for the biodegradation of this compound and its transformation products.

Table 1: General Biodegradability of Related Compounds

| Compound Group | General Biodegradability | Typical End Products |

|---|---|---|

| Lactate Esters | Readily Biodegradable biviture.comnih.govnih.gov | Carbon Dioxide, Water biviture.com |

| Lactic Acid | Readily Biodegradable nih.gov | Carbon Dioxide, Water |

| Methoxyacetic Acid | Potentially Persistent wikipedia.org | Further research needed |

Hydrolytic Stability and Environmental Persistence

The chemical stability of this compound in the environment is largely determined by its susceptibility to hydrolysis. wikipedia.orglibretexts.org Ester hydrolysis can be catalyzed by both acids and bases. libretexts.org

Under neutral environmental conditions (pH 7), the hydrolysis of lactate esters is generally slow. chemrxiv.orgchemrxiv.org However, the rate of hydrolysis can be significantly accelerated under either acidic or alkaline conditions. The presence of two ester functional groups in this compound increases the likelihood of hydrolysis compared to simpler mono-esters.

The persistence of the parent compound in the environment is therefore expected to be dependent on the pH of the surrounding soil and water. In acidic or alkaline environments, the hydrolytic breakdown would be a more significant degradation pathway, leading to a shorter environmental half-life.

Table 2: Factors Influencing Hydrolytic Degradation of Esters

| Factor | Influence on Hydrolysis Rate |

|---|---|

| pH | Significantly increased under acidic (pH < 6) and alkaline (pH > 8) conditions. libretexts.org |

| Temperature | Higher temperatures generally increase the rate of hydrolysis. chemrxiv.org |

| Microbial Activity | Enzymatic hydrolysis (biodegradation) can significantly contribute to breakdown. biviture.com |

Analysis of Transformation Products and Environmental Pathways

The primary transformation products expected from the degradation of this compound are its hydrolysis products. As outlined in the biodegradation section, these are predicted to be:

Lactic acid

Methyl 2-methoxyacetate

Methyl lactate

Methoxyacetic acid

The relative abundance of these products would depend on the specific environmental conditions and the dominant degradation pathway (i.e., which ester bond is preferentially cleaved).

Further degradation of these initial transformation products would lead to a cascade of other intermediates. For example, the complete mineralization of the lactate moiety would contribute to the pool of carbon dioxide in the environment.

The environmental pathway of methoxyacetic acid is a critical area for further research. Its potential for persistence and its known toxicity highlight the importance of understanding its fate in soil and aquatic systems. wikipedia.orgmedchemexpress.comnih.gov Analytical studies would be required to track the formation and decay of these transformation products in various environmental compartments to fully elucidate the environmental pathways of this compound.

Table 3: Potential Transformation Products of this compound

| Transformation Product | Parent Moiety | Potential for Further Degradation |

|---|---|---|

| Lactic acid | Lactate | Readily biodegradable nih.gov |

| Methyl 2-methoxyacetate | Methoxyacetate & Methyl | Hydrolysis to methoxyacetic acid and methanol (B129727) |

| Methyl lactate | Lactate & Methyl | Readily biodegradable nih.gov |

| Methoxyacetic acid | Methoxyacetate | Potentially persistent wikipedia.org |

常见问题

Basic Questions

Q. What synthetic strategies are recommended for preparing 2-Methoxy-2-oxoethyl lactate, and how can intermediates be optimized?

- Methodological Answer : A multi-step synthesis is typically required, starting with esterification of methoxyacetic acid derivatives followed by controlled etherification. For example, intermediates like methyl methoxyacetate can be synthesized via acid-catalyzed reactions with methanol . Optimization involves adjusting reaction conditions (e.g., acidic vs. basic catalysis) and monitoring intermediates using thin-layer chromatography (TLC) or HPLC. Etherification steps may require phase-transfer catalysts to enhance yields .

Q. Which analytical techniques are critical for assessing the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm ester and methoxy group positions .

- GC-MS or LC-MS for purity assessment and detection of volatile byproducts.

- FT-IR to verify ester carbonyl stretches (~1740 cm⁻¹) and ether linkages .

- Elemental analysis for empirical formula validation .

Q. How can researchers ensure the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should include:

- Accelerated degradation testing under heat (40–60°C) and humidity (75% RH) to simulate long-term storage.

- Monitoring via HPLC for hydrolysis products (e.g., lactic acid or methoxyacetic acid derivatives) .

- Use of inert atmospheres (argon or nitrogen) and desiccants to mitigate oxidation and moisture-induced degradation .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NOE correlations in NMR) be resolved for this compound derivatives?

- Methodological Answer :

- Perform 2D NMR experiments (COSY, HSQC, HMBC) to clarify spin-spin coupling and through-space interactions .

- Compare experimental data with computational predictions (DFT or molecular dynamics simulations) for conformational analysis .

- Use X-ray crystallography to resolve ambiguities in stereochemistry, as demonstrated in structurally similar compounds .

Q. What enzymatic pathways are implicated in the degradation of this compound, and how can these be studied?

- Methodological Answer :

- Lactate 2-monooxygenase (EC 1.13.12.4) is a potential candidate for oxidative decarboxylation studies. Assay conditions should include FMN as a cofactor and O₂ as a substrate, monitoring acetate and CO₂ production via gas chromatography .

- Use knockout microbial models (e.g., E. coli mutants) to identify degradation pathways and intermediate metabolites .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer :

- Perform docking simulations (AutoDock Vina, Schrödinger Suite) using crystal structures of enzymes like cytochrome P450 or esterases.

- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .

- Analyze molecular dynamics trajectories to assess stability of ligand-receptor complexes .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reaction yields between batch and flow synthesis methods?

- Methodological Answer :

- Compare residence time distribution (RTD) in flow reactors vs. batch conditions to identify mass transfer limitations.

- Use design of experiments (DoE) to optimize parameters (temperature, catalyst loading) systematically .

- Validate scalability with pilot-scale reactors and in-line analytics (e.g., ReactIR) .

Q. What strategies mitigate conflicting toxicity profiles reported for this compound derivatives?

- Methodological Answer :

- Conduct structure-activity relationship (SAR) studies to isolate toxicophores (e.g., reactive ester groups).

- Use Ames tests and in vitro hepatocyte assays to differentiate genotoxic vs. metabolic toxicity .

- Cross-reference data with structurally analogous compounds (e.g., methyl methoxyacetate) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。